tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate
Description
tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate is a multifunctional organic compound featuring a tert-butyl(dimethyl)silyl (TBDMS) ether group, a ketone at position 5, and a dimethoxyphosphoryl group at position 5. The TBDMS group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures . The dimethoxyphosphoryl group contributes to its utility in phosphorylation reactions, which are critical in synthesizing bioactive molecules and intermediates. This compound is likely employed in pharmaceutical synthesis, particularly for statins or β-blockers, as suggested by analogous structures in the evidence .
Properties
CAS No. |
615556-98-4 |
|---|---|
Molecular Formula |
C18H37O7PSi |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate |
InChI |
InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3 |
InChI Key |
XBCOWFFQISKOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin involves several key steps. One common approach is the aerobic oxidation of 5-pyrimidinemethanol in the presence of Co(NO3)2, dimethylglyoxime (DmgH2), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions. This method is efficient and does not require hazardous or expensive chemicals, making it suitable for industrial scale-up.
Industrial Production Methods
Industrial production of rosuvastatin typically involves large-scale chemical synthesis processes that ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the hydroxyl group. Deprotection occurs under acidic or fluoride-mediated conditions:
Mechanistic Insight : The silyl ether undergoes nucleophilic attack by fluoride ions or acid-catalyzed hydrolysis, releasing the hydroxyl group. This step is critical in multi-step syntheses where selective deprotection is required .
Ester Hydrolysis
The tert-butyl ester is hydrolyzed under acidic conditions to form a carboxylic acid:
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | Conversion to 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoic acid . |
Industrial Relevance : Continuous flow reactors are employed for scalable hydrolysis, ensuring high yield and minimal side reactions .
Reduction of the 5-Oxo Group
The ketone at position 5 is reducible to a secondary alcohol:
| Conditions | Reagents | Outcome |
|---|---|---|
| Borohydride reduction | NaBH<sub>4</sub>, MeOH | Stereoselective formation of (3R,5S)-diol (>80% diastereomeric excess) . |
Application : This reduction is pivotal in synthesizing intermediates for bioactive molecules, leveraging the chiral center for downstream functionalization .
Phosphoryl Group Reactivity
The dimethoxyphosphoryl group participates in nucleophilic substitution and hydrolysis:
Mechanistic Insight : The phosphoryl group acts as an electrophilic center, facilitating reactions with nucleophiles like amines or water.
Oxidation Reactions
The hydroxyl group (post-deprotection) can be oxidized back to a ketone or further:
| Conditions | Reagents | Outcome |
|---|---|---|
| Metal-catalyzed oxidation | Cu(II)/diimine ligands, TEMPO, O<sub>2</sub> | Regeneration of the 5-oxo group . |
Catalytic System : Copper salts with diimine ligands and TEMPO enable efficient oxidation under mild conditions (30–50°C) .
Condensation Reactions
The ketone engages in aldol condensation or enamine formation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Aldol condensation | Base (e.g., LDA), aldehyde | Formation of α,β-unsaturated carbonyl derivatives . |
Scientific Research Applications
Rosuvastatin has a wide range of applications in scientific research, including:
Chemistry: : Used as a model compound for studying the synthesis and properties of statins.
Biology: : Investigated for its effects on cholesterol metabolism and cardiovascular health.
Medicine: : Widely prescribed to lower cholesterol levels and reduce the risk of heart disease.
Industry: : Utilized in the pharmaceutical industry for the production of cholesterol-lowering medications.
Mechanism of Action
Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, rosuvastatin reduces the production of cholesterol, leading to lower LDL cholesterol levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol biosynthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate, enabling a comparative analysis of their functional groups, reactivity, and applications:
Structural and Functional Group Analysis
Reactivity and Stability
- Phosphoryl vs. Phosphino Groups: The dimethoxyphosphoryl group in the target compound is more electrophilic and polar than the phosphino group in Compound 9 , making it suitable for nucleophilic substitution or phosphorylation. In contrast, the phosphino group in Compound 9 may participate in coordination chemistry or act as a ligand.
- Silyl Ether Stability : The TBDMS group in all compounds provides hydrolytic stability under basic conditions compared to trimethylsilyl (TMS) ethers. However, steric bulk from tert-butyl groups in TBDMS enhances resistance to acidic hydrolysis .
- Ketone Reactivity : The 5-keto group in the target compound and its analogs can undergo reductions (e.g., to alcohols) or serve as a site for nucleophilic additions, depending on reaction conditions .
Q & A
Q. Basic
- TBDMS Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0–25°C. Avoid prolonged exposure to prevent ester hydrolysis .
- tert-Butyl Ester Cleavage : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–2 hours. The phosphoryl group remains stable under acidic conditions .
- Validation : Monitor deprotection via TLC (silica, UV-active spots) or -NMR to confirm phosphoryl integrity .
How can steric hindrance from the tert-butyl groups impact coupling reactions in downstream applications?
Q. Advanced
- Reactivity Challenges : Bulky groups reduce nucleophilic accessibility. Optimize by:
- Using polar aprotic solvents (e.g., DMSO) to enhance solubility .
- Employing coupling agents like HATU or EDCI with DMAP to activate carboxylates .
- Alternative Strategies : Introduce temporary protecting groups (e.g., benzyl ethers) for sterically hindered positions, followed by selective removal .
What spectroscopic techniques are critical for characterizing the phosphoryl and silyl ether functionalities?
Q. Basic
- -NMR : Confirms the dimethylphosphoryl group (δ ~20–30 ppm). Compare with standards like 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid derivatives .
- IR Spectroscopy : Look for P=O stretches (~1250–1300 cm) and Si-O-C vibrations (~1100 cm) .
- HRMS : Validate molecular ion peaks (e.g., [M+Na]) with mass accuracy <5 ppm .
How can researchers optimize the phosphorylation step to minimize side products?
Q. Advanced
- Reagent Selection : Use dimethyl phosphite with catalytic iodine to enhance electrophilicity .
- Temperature Control : Conduct reactions at 0–5°C to suppress competing eliminations .
- Workup Protocol : Quench with ice-cold water and extract with ethyl acetate to isolate the phosphorylated product from unreacted starting material .
What are the implications of electronic effects from the phosphoryl group on the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- Electron-Withdrawing Nature : The phosphoryl group deactivates adjacent carbonyls, reducing susceptibility to nucleophilic attack. This stabilizes intermediates in Suzuki-Miyaura couplings .
- Ligand Design : The phosphoryl oxygen can coordinate to transition metals (e.g., Pd), enabling catalytic cycles in C–P bond formation .
How can enantiomeric excess be ensured during synthesis, given the compound’s stereogenic centers?
Q. Advanced
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams at early stages to control stereochemistry .
- Asymmetric Catalysis : Use chiral phosphine ligands (e.g., BINAP) in ketone reductions or phosphorylations .
- Analytical Validation : Perform chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to quantify enantiomeric ratios .
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